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Methyl 3-oxo-3-(thiophen-2-YL)propanoate

Cat. No.: B148222
CAS No.: 134568-16-4
M. Wt: 184.21 g/mol
InChI Key: DNCOUBWXEBETIP-UHFFFAOYSA-N
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Description

Contextualization of Beta-Keto Esters in Synthetic Chemistry

Beta-keto esters are a class of organic compounds characterized by a ketone functional group at the beta-position relative to an ester group. This arrangement of functional groups imparts a unique reactivity profile that makes them exceptionally useful as building blocks in organic synthesis. nih.govderpharmachemica.comekb.egthieme-connect.de Their versatility stems from the presence of both electrophilic and nucleophilic centers within the same molecule.

The carbonyl carbons of both the ketone and the ester are electrophilic, making them susceptible to attack by nucleophiles. More significantly, the methylene (B1212753) group flanked by the two carbonyl groups (the α-carbon) is highly acidic. Deprotonation of this α-carbon by a base generates a stabilized enolate, which is a potent nucleophile. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensation reactions.

This dual reactivity allows beta-keto esters to be employed in a wide range of classical and modern organic reactions, such as the Claisen condensation, the Michael addition, and various cyclization reactions. nih.govderpharmachemica.com Their ability to be readily transformed into other functional groups through reactions like hydrolysis and decarboxylation further enhances their synthetic utility. nih.gov Consequently, beta-keto esters are indispensable intermediates in the synthesis of complex natural products, pharmaceuticals, and other functional organic molecules. ekb.egnih.gov

Significance of Thiophene-Containing Scaffolds in Molecular Design

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netchim.it This designation is due to its frequent appearance in the structures of a vast number of biologically active compounds, including many FDA-approved drugs. researchgate.netchim.it The thiophene moiety is a bioisostere of the benzene (B151609) ring, meaning it has a similar size and shape, which allows it to mimic the phenyl group in interactions with biological targets. However, the presence of the sulfur atom imparts distinct electronic properties, including the potential for hydrogen bonding and dipole-dipole interactions, which can significantly influence a molecule's biological activity and pharmacokinetic properties. researchgate.netnih.gov

Thiophene-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anticonvulsant, anticancer, and antihypertensive properties. wikipedia.orgumich.eduresearchgate.net Notable examples of drugs containing a thiophene ring include the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid. researchgate.netnih.gov

Beyond medicinal chemistry, thiophene-based structures are also crucial in the field of materials science, where they are used in the development of organic semiconductors, polymers, and dyes. jetir.org The electron-rich nature of the thiophene ring facilitates charge transport, making it a key component in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). jetir.org

Overview of Research Trajectories for Methyl 3-oxo-3-(thiophen-2-yl)propanoate as a Synthon

This compound serves as a valuable and versatile synthon, or synthetic building block, for the construction of more complex molecules, particularly heterocyclic systems. researchgate.netyoutube.com Its inherent reactivity as a 1,3-dicarbonyl compound allows it to participate in a variety of cyclization and condensation reactions to form new ring systems incorporating the thiophene moiety. This is of particular interest to medicinal chemists who seek to synthesize novel compounds with potential therapeutic applications.

One of the key research trajectories for this compound is its use in multicomponent reactions (MCRs), which are chemical reactions where multiple starting materials react to form a single product in a one-pot synthesis. MCRs are highly valued for their efficiency and atom economy. Given its structure, this compound is an ideal candidate for several important MCRs:

Gewald Reaction: The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. thieme-connect.dewikipedia.org While this compound itself is a β-keto ester, its ketone functionality can react with other activated nitriles, like malononitrile, and sulfur to generate new, highly substituted thiophene derivatives. These resulting 2-aminothiophenes are themselves versatile intermediates for the synthesis of fused heterocyclic systems such as thieno[2,3-d]pyrimidines, which are known to possess a wide range of biological activities. researchgate.netnih.gov

Biginelli Reaction: The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-keto ester, and urea (B33335) or thiourea. jetir.orgchemspider.com this compound can serve as the β-keto ester component in this reaction. By reacting it with an appropriate aldehyde and urea or thiourea, it is possible to synthesize dihydropyrimidinones bearing a thiophene substituent. These compounds are of interest due to their diverse pharmacological properties.

Hantzsch Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) or an ammonia donor to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. youtube.com this compound can be used as the β-keto ester component in this synthesis, leading to the formation of thiophene-substituted pyridines. These pyridine derivatives are important scaffolds in medicinal chemistry.

Beyond these classical multicomponent reactions, this compound is also a key precursor for the synthesis of other heterocyclic systems. For example, its reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives. nih.govnih.gov The resulting thiophene-substituted pyrazoles are another class of compounds with significant biological and pharmacological potential.

The research into the applications of this compound as a synthon is driven by the continued demand for novel heterocyclic compounds for drug discovery and materials science. Its ability to efficiently introduce the valuable thiophene scaffold into a variety of molecular frameworks ensures its continued importance in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3S B148222 Methyl 3-oxo-3-(thiophen-2-YL)propanoate CAS No. 134568-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxo-3-thiophen-2-ylpropanoate
Source PubChem
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InChI

InChI=1S/C8H8O3S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCOUBWXEBETIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375089
Record name Methyl 3-oxo-3-(thiophen-2-yl)propanoate
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Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

134568-16-4
Record name Methyl β-oxo-2-thiophenepropanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxo-3-(thiophen-2-yl)propanoate
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Record name Methyl 3-oxo-3-(thiophen-2-yl)propanoate
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Record name methyl 3-oxo-3-(thiophen-2-yl)propanoate
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Synthetic Methodologies for Methyl 3 Oxo 3 Thiophen 2 Yl Propanoate

Historical Perspectives on Beta-Keto Ester Synthesis

The synthesis of beta-keto esters is a cornerstone of organic chemistry, with its roots stretching back to the 19th century. The most classical and enduring method for their preparation is the Claisen condensation, first reported by Ludwig Claisen in 1881. This reaction involves the base-mediated self-condensation of an ester possessing an α-hydrogen to form a beta-keto ester. datapdf.com The mechanism relies on the formation of an enolate ion, which acts as a nucleophile, attacking the carbonyl group of a second ester molecule. nih.gov

Historically, strong bases such as sodium ethoxide were employed, and the reaction was typically limited to the self-condensation of simple alkyl esters. datapdf.com A variation, the "crossed" Claisen condensation, involves two different esters, where one ester has no α-hydrogens (e.g., a benzoate (B1203000) or formate) to prevent self-condensation and act solely as the electrophile. These foundational methods established the fundamental principles of enolate chemistry that continue to inform contemporary synthetic strategies for complex molecules like Methyl 3-oxo-3-(thiophen-2-yl)propanoate.

Contemporary Approaches to this compound Preparation

Modern synthetic chemistry offers several refined pathways to this compound, building upon classical foundations with improved reagents, selectivity, and efficiency.

The Claisen condensation remains a highly relevant and direct method for synthesizing this compound. The contemporary approach involves a crossed condensation between a thiophene-containing ester (acting as the electrophile) and an enolizable methyl ester, or between a thiophene-containing ketone and a carbonate (acting as the carboxylating agent).

A prominent example is the reaction of 2-acetylthiophene (B1664040) with dimethyl carbonate in the presence of a strong base like sodium hydride. In this reaction, the base deprotonates the methyl group of 2-acetylthiophene to form an enolate, which then attacks the electrophilic carbonyl of dimethyl carbonate. A subsequent elimination of a methoxide (B1231860) ion yields the target beta-keto ester. This method has been shown to be highly effective for substituted thiophenes, as demonstrated by the synthesis of Methyl 3-(5-bromo-2-thienyl)-3-oxopropionate, which achieved a near-quantitative yield. prepchem.com Another related approach involves the reaction of dimethyl 2,3-thiophenedicarboxylate with methyl acetate (B1210297), which selectively proceeds at the more reactive 2-position carbonyl group to yield the corresponding beta-keto ester. chempap.org

Reactant 1Reactant 2BaseSolventConditionsYieldReference
2-Acetyl-5-bromothiopheneDimethyl CarbonateSodium Hydride (60%)THFReflux, 2h99% prepchem.com
Dimethyl 2,3-thiophenedicarboxylateMethyl AcetateSodium HydrideBenzene (B151609)20°C, 2h54% chempap.org

This table presents data for the synthesis of this compound or its close structural analogs via ester condensation.

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds on aromatic rings, including thiophene (B33073). organic-chemistry.org This strategy involves reacting thiophene with an appropriate acylating agent in the presence of a Lewis acid catalyst. For the synthesis of this compound, the acylating agent would theoretically be a derivative of malonic acid, such as methyl malonyl chloride (methyl 3-chloro-3-oxopropanoate).

The acylation of thiophene is known to proceed with high regioselectivity, favoring substitution at the C2 position due to the superior stabilization of the cationic intermediate through resonance involving the sulfur atom's lone pairs. stackexchange.comechemi.com The reaction mechanism involves the formation of a highly electrophilic acylium ion from the acyl chloride and the Lewis acid, which is then attacked by the electron-rich thiophene ring. While this route is theoretically direct, it can be complicated by the potential instability and reactivity of the beta-keto acyl chloride. A more common application involves acylation with simpler acyl chlorides, followed by subsequent chain elaboration.

Modern synthetic chemistry increasingly turns to enzymatic methods to achieve high selectivity under mild conditions. Chemoenzymatic routes for beta-keto ester synthesis represent a greener alternative to traditional methods. Lipases are particularly versatile enzymes for these transformations. nih.gov

One potential chemoenzymatic approach to this compound is through lipase-catalyzed transesterification. This could involve reacting a different ester of 3-oxo-3-(thiophen-2-yl)propanoic acid (e.g., an ethyl or vinyl ester) with methanol (B129727) in the presence of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB). This method avoids harsh basic or acidic conditions. The application of lipases for the enantioselective acylation of thiophene-containing alcohols has been successfully demonstrated in the synthesis of pharmaceutical intermediates, highlighting the compatibility of these enzymes with thiophene substrates. nih.gov Such enzymatic methods offer the advantages of mild reaction conditions, high selectivity, and reduced environmental impact. researchgate.net

Catalytic Systems in the Formation of this compound

Catalysis is integral to the efficient synthesis of this compound, particularly in acylation strategies where catalysts are required to activate the electrophile.

Acid catalysis, specifically using Lewis acids, is the hallmark of the Friedel-Crafts acylation of thiophene. A variety of Lewis acids can be employed to promote the reaction, with their strength and substrate compatibility influencing the reaction conditions and outcomes. organic-chemistry.org

Common Lewis acids used for thiophene acylation include aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and ethylaluminum dichloride (EtAlCl₂). asianpubs.orgresearchgate.net The catalyst coordinates to the acylating agent (e.g., an acyl chloride), increasing its electrophilicity and facilitating the attack by the thiophene ring. The choice of catalyst can be critical; for instance, milder Lewis acids like EtAlCl₂ can be advantageous as they operate in a non-acidic medium, which can be beneficial for sensitive substrates. asianpubs.org Research has demonstrated that these reactions can be high-yielding, often proceeding under mild conditions.

Thiophene SubstrateAcylating AgentLewis Acid CatalystSolventConditionsYieldReference
ThiopheneSuccinyl ChlorideEtAlCl₂CH₂Cl₂0°C, 2h99% asianpubs.org
ThiopheneAcetyl ChlorideSnCl₄Nitrobenzene150°CN/A researchgate.net
ThiopheneAcetyl ChlorideAlCl₃N/AN/AHigh stackexchange.com

This table summarizes various Lewis acid-catalyzed acylation reactions on thiophene, illustrating the types of catalytic systems employed.

Base-Catalyzed Methodologies

Base-catalyzed reactions, particularly the Claisen condensation, represent a fundamental and widely used method for the synthesis of β-keto esters like this compound. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.

In the context of synthesizing the target molecule, the most direct base-catalyzed route is the crossed Claisen condensation between methyl 2-thenoate and methyl acetate. A strong base, such as sodium ethoxide or sodium hydride, is required to deprotonate the α-carbon of methyl acetate, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of methyl 2-thenoate. Subsequent protonation yields this compound.

A related base-catalyzed methodology is the Claisen-Schmidt condensation, which has been successfully employed in the synthesis of derivatives involving the 3-oxo-3-(thiophen-2-yl)propyl moiety. For instance, the synthesis of (E)-3-methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone is achieved through the condensation of 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde with 2-acetylthiophene in the presence of aqueous potassium hydroxide (B78521) (KOH) in ethanol. rsc.orgmdpi.com This reaction proceeds with a high yield, demonstrating the efficacy of base catalysis in forming carbon-carbon bonds involving the thiophene ring. rsc.orgmdpi.com

Table 1: Examples of Bases Used in Related Condensation Reactions

BaseReactantsReaction TypeReference
Aqueous KOH3-methyl-2(3H)-benzothiazolone-6-carbaldehyde and 2-acetylthiopheneClaisen-Schmidt Condensation rsc.orgmdpi.com
Sodium Hydroxide2-((diphenylmethylene)amino)acetonitrile and (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-oneMichael Addition

The choice of base and reaction conditions is crucial to optimize the yield and minimize side reactions, such as self-condensation of the starting esters.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and versatile methods for the formation of C-C bonds and can be applied to the synthesis of β-keto esters. While direct transition metal-catalyzed condensation for this compound is not extensively documented, several catalytic systems for the synthesis of β-keto esters in general have been developed and could be adapted.

Palladium-Catalyzed Reactions: Palladium complexes are known to catalyze a variety of reactions involving β-keto esters and their derivatives. nih.gov For instance, palladium-catalyzed α-arylation of keto esters has been developed, which could be a potential route to introduce the thiophene ring. nih.govacs.org Furthermore, palladium enolates, generated from allylic β-keto esters, can undergo various transformations, including aldol (B89426) condensation and Michael addition, showcasing the versatility of palladium in this area of chemistry. nih.gov

Copper-Catalyzed Syntheses: Copper catalysts have been employed for the synthesis of β-keto esters through the reaction of an ethyl acyl acetate with a halogenated hydrocarbon in the presence of a copper catalyst and a base. google.com This method is notable for its simplicity and the use of a relatively inexpensive and less toxic metal. Copper-catalyzed cascade reactions involving α,β-unsaturated esters and keto esters have also been reported to produce functionalized lactones, demonstrating copper's utility in mediating complex transformations involving keto ester intermediates. beilstein-journals.org

Rhodium-Catalyzed Approaches: Rhodium catalysts have been utilized in the synthesis of α-amido- and α-carboxylic-β-ketoesters. researchgate.net Additionally, rhodium-catalyzed reactions of cyanoformates with arylboronic acids can produce α-keto esters. rsc.org These methods highlight the potential for rhodium catalysis in constructing the core structure of β-keto esters.

Table 2: Overview of Transition Metal-Catalyzed Reactions for β-Keto Ester Synthesis

Metal CatalystReaction TypeSubstratesReference
Palladiumα-Arylation of α-keto estersα-keto ester enolates and aryl bromides nih.govacs.org
CopperAlkylationEthyl acyl acetate and halogenated hydrocarbons google.com
RhodiumCarbonylative couplingCyanoformate and arylboronic acids rsc.org

These transition metal-catalyzed methods often offer advantages in terms of mild reaction conditions, high selectivity, and functional group tolerance compared to traditional base-catalyzed approaches.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Reactions

Performing reactions without a solvent, or in the presence of a minimal amount of a recyclable solvent, is a key principle of green chemistry. This approach reduces volatile organic compound (VOC) emissions and simplifies product purification.

For the synthesis of β-keto esters, several solvent-free methodologies have been developed. One such method involves the use of a silica-supported boric acid catalyst for the transesterification of β-keto esters with various alcohols under solvent-free conditions, achieving high yields. Another green approach is the lipase-catalyzed transesterification, which also proceeds under mild, solvent-free conditions.

Furthermore, microwave-assisted Claisen-Schmidt condensations have been successfully carried out under solvent-free conditions, often using a solid support or a catalyst like copper(II) triflate. These methods demonstrate the potential for producing thiophene-containing ketones and esters in an environmentally benign manner.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods.

The Claisen-Schmidt condensation, a key reaction for forming the carbon skeleton of related compounds, has been shown to be highly efficient under microwave irradiation. For example, the synthesis of benzalacetones via a microwave-assisted Claisen-Schmidt reaction proceeds rapidly and with high selectivity. The use of microwave heating can significantly accelerate the base-catalyzed condensation of 2-acetylthiophene with an appropriate aldehyde, a potential step in a multi-step synthesis of the target molecule.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis in a Related Reaction

Reaction ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hours to 24 hours5 to 30 minutes
Energy Consumption HighLow
Yield Moderate to HighOften Higher
By-products Can be significantOften reduced

The efficiency and speed of microwave-assisted synthesis make it an attractive green alternative for the production of this compound.

Continuous Flow Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, easier scalability, and the potential for process automation. These features align well with the principles of green chemistry.

The synthesis of β-keto esters has been successfully adapted to continuous flow systems. For example, a flow-based synthesis of α-ketoesters has been reported using immobilized reagents, which allows for clean transformations without the need for conventional work-up and purification. This "catch and release" protocol in a continuous flow reactor demonstrates a greener approach to producing keto esters.

Furthermore, a continuous-flow system for the synthesis of β-keto esters from aldehydes and diazoacetates using a heterogeneous catalyst has been developed. This method allows for the synthesis of various β-keto esters in high yields and enables successive reactions in a single flow system. The application of such continuous flow technologies to the synthesis of this compound could lead to a more efficient, safer, and environmentally friendly manufacturing process.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Oxo 3 Thiophen 2 Yl Propanoate

Enolization and Tautomerism of the Beta-Keto Ester Moiety

The presence of a methylene (B1212753) group flanked by two carbonyl groups (a ketone and an ester) in methyl 3-oxo-3-(thiophen-2-yl)propanoate allows for the existence of a dynamic equilibrium between the keto and enol tautomeric forms. This keto-enol tautomerism is a fundamental concept in organic chemistry and significantly influences the compound's reactivity.

Experimental Evidence for Keto-Enol Equilibrium

The keto-enol equilibrium of β-dicarbonyl compounds, including this compound, can be readily investigated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In ¹H NMR spectroscopy, the keto and enol forms give rise to distinct sets of signals. The methylene protons (α-protons) of the keto tautomer typically appear as a singlet in a specific region of the spectrum. In contrast, the enol tautomer is characterized by a vinylic proton signal and a hydroxyl proton signal, the latter often being broad and appearing at a downfield chemical shift due to intramolecular hydrogen bonding. The relative integration of these signals allows for the quantification of the keto-enol equilibrium constant (Keq = [enol]/[keto]) in a given solvent. sci-hub.se

The position of this equilibrium is highly dependent on the solvent. researchgate.netmissouri.edu In nonpolar solvents, the enol form is often favored due to the stability gained from the intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. Conversely, in polar, protic solvents, the keto form may become more prevalent as the solvent molecules can form hydrogen bonds with the carbonyl groups, disrupting the internal hydrogen bonding of the enol form. nih.gov For analogous β-ketoesters, studies have shown a clear trend of decreasing enol content with increasing solvent polarity. researchgate.netirb.hr

IR spectroscopy also provides evidence for the keto-enol tautomerism. The keto form exhibits characteristic C=O stretching frequencies for both the ketone and the ester. The enol form, on the other hand, will show a C=C stretching band and a broad O-H stretching band, indicative of the hydroxyl group. The C=O stretching frequency in the enol tautomer is often shifted to a lower wavenumber due to conjugation with the C=C double bond.

Table 1: Expected Influence of Solvent Polarity on the Keto-Enol Equilibrium of this compound

SolventPolarityExpected Predominant TautomerRationale
Chloroform-d (CDCl₃)LowEnolStabilization of the enol form through intramolecular hydrogen bonding is favored in non-polar environments.
Acetone-d₆MediumMixture of Keto and EnolIntermediate polarity leads to a balance between intramolecular and intermolecular hydrogen bonding.
Dimethyl sulfoxide-d₆ (DMSO-d₆)HighKetoPolar aprotic solvents can act as hydrogen bond acceptors, disrupting the internal hydrogen bond of the enol and favoring the more polar keto form. researchgate.netnih.gov
Methanol-d₄High (Protic)KetoProtic solvents can solvate both the keto and enol forms, but the disruption of the intramolecular hydrogen bond of the enol form often shifts the equilibrium towards the keto tautomer.

Computational Modeling of Tautomeric Forms

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the relative stabilities of tautomers and the energy barriers for their interconversion. mdpi.comnih.govcore.ac.uk For this compound, DFT calculations can be employed to determine the optimized geometries and relative energies of the keto and possible enol tautomers (E- and Z-isomers).

These calculations typically predict that the Z-enol tautomer, which is stabilized by a strong intramolecular hydrogen bond, is significantly more stable than the E-enol form. The relative energy difference between the keto and the Z-enol form is often small and can be influenced by the computational method and the inclusion of solvent effects in the model. clockss.org In the gas phase, the enol form is often predicted to be more stable due to the energetic advantage of the intramolecular hydrogen bond. However, when solvent effects are included using models like the Polarizable Continuum Model (PCM), the relative stability can shift towards the keto form in polar solvents, consistent with experimental observations. clockss.org

Table 2: Hypothetical Relative Energies of Tautomers of this compound from DFT Calculations

TautomerGas Phase Relative Energy (kcal/mol)Relative Energy in Polar Solvent (e.g., DMSO) (kcal/mol)Key Structural Features
Keto0.0 (Reference)0.0 (Reference)Two distinct C=O groups.
(Z)-Enol-2.5+1.0Intramolecular hydrogen bond between enolic OH and ester C=O.
(E)-Enol+5.0+4.0No intramolecular hydrogen bond; less stable.

Note: The values in this table are hypothetical and are intended to illustrate the expected trends based on computational studies of similar β-ketoesters.

Nucleophilic Additions and Substitutions at the Carbonyl Centers

The two carbonyl groups of this compound, the ketone and the ester, are both electrophilic centers and are susceptible to attack by nucleophiles. The presence of two distinct carbonyl groups raises questions of regioselectivity, as nucleophiles can potentially react at either site.

Reactions with Amines and Imines

The reaction of β-keto esters with amines is a versatile method for the synthesis of a variety of nitrogen-containing compounds. With primary amines, this compound can undergo condensation to form enamine derivatives. This reaction typically occurs at the more reactive ketone carbonyl.

A particularly important reaction is the condensation with hydrazine (B178648) and its derivatives, which leads to the formation of pyrazoles, a class of five-membered aromatic heterocycles with significant applications in medicinal chemistry. nih.govorganic-chemistry.org The reaction proceeds through initial condensation at the ketonic carbonyl to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

When an unsymmetrical hydrazine (e.g., methylhydrazine) is used, the reaction can potentially yield two regioisomeric pyrazoles. The regioselectivity of this cyclization is influenced by the reaction conditions and the nature of the substituents on both the β-keto ester and the hydrazine. nih.gov

Reactions with Alcohols and Thiols

Under acidic or basic conditions, the ester group of this compound can undergo transesterification with other alcohols. This reaction is typically reversible, and the equilibrium can be driven towards the desired product by using a large excess of the new alcohol.

Reactions with thiols can lead to the formation of thioacetals at the ketone carbonyl under acidic catalysis. Thiols are generally more nucleophilic than alcohols.

Regioselectivity and Stereoselectivity in Addition Reactions

The regioselectivity of nucleophilic attack is a key consideration in the chemistry of this compound. In general, the ketone carbonyl is more electrophilic and sterically less hindered than the ester carbonyl, making it the preferred site of attack for most nucleophiles. For example, in reactions with strong nucleophiles like Grignard reagents or organolithium compounds, addition will preferentially occur at the ketone.

The ketone carbonyl can also be a target for stereoselective reduction to produce chiral β-hydroxy esters. These chiral building blocks are valuable intermediates in the synthesis of pharmaceuticals. For the closely related ethyl 3-oxo-3-(thiophen-2-yl)propanoate, highly enantioselective bioreduction using various microorganisms and enzymes has been reported to yield the corresponding (S)-β-hydroxy ester with excellent enantiomeric excess. nih.govresearchgate.net This demonstrates the potential for stereocontrolled transformations of the ketone group in this compound.

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is known to be more reactive towards electrophilic substitution than benzene (B151609), with a preference for substitution at the C5 position, adjacent to the sulfur atom and para to the acyl group. This regioselectivity is governed by the ability of the sulfur atom to stabilize the intermediate carbocation through resonance. However, the presence of the deactivating 3-oxo-3-(thiophen-2-yl)propanoyl group at the C2 position influences the rate and regioselectivity of these reactions.

The halogenation of thiophene and its derivatives is a well-established transformation. While specific studies on the direct halogenation of this compound are not extensively documented, the expected outcome would be the substitution at the C5 position. The reaction would proceed via the typical electrophilic aromatic substitution mechanism, where the halogen acts as the electrophile.

Modern electrochemical methods have been developed for the controlled halogenation of thiophenes, offering an environmentally friendly alternative to traditional reagents. researchgate.net These methods allow for selective monochlorination, dichlorination, or trichlorination of the thiophene ring by adjusting the reaction conditions. researchgate.net It is anticipated that such methods could be applied to this compound to achieve selective halogenation.

Table 1: Expected Products of Halogenation of this compound

ReagentExpected Major Product
Cl₂/FeCl₃Methyl 5-chloro-3-oxo-3-(thiophen-2-yl)propanoate
Br₂/FeBr₃Methyl 5-bromo-3-oxo-3-(thiophen-2-yl)propanoate
I₂/HNO₃Methyl 5-iodo-3-oxo-3-(thiophen-2-yl)propanoate

The nitration of thiophene derivatives can be complex due to the sensitivity of the ring to strong oxidizing acids. The nitration of benzo[b]thiophen-2-carboxylic acid, a related compound, has been shown to yield a mixture of substitution products, with the position of nitration being highly dependent on the reaction conditions. rsc.org Nitration in sulfuric acid and acetic acid can lead to substitution at various positions on the benzene ring, and even displacement of the carboxylic group. rsc.org

For this compound, nitration would be expected to be challenging. The deactivating nature of the side chain would require forcing conditions, which could lead to ring-opening or polymerization. Careful selection of nitrating agents, such as milder reagents like acetyl nitrate, would be necessary to achieve selective nitration, presumably at the C5 position.

Sulfonation of thiophene is typically carried out using sulfur trioxide complexes to avoid the harsh conditions of fuming sulfuric acid. The expected product of sulfonation of this compound would be the corresponding 5-sulfonic acid derivative.

Friedel-Crafts acylation of thiophene demonstrates high regioselectivity for the 2-position due to the superior stabilization of the resulting carbocation intermediate through resonance. echemi.comstackexchange.com When the 2-position is already substituted, as in this compound, the incoming electrophile is directed to the 5-position.

The acylation would be catalyzed by a Lewis acid, such as aluminum chloride, and would introduce an acyl group at the C5 position of the thiophene ring. google.com The reaction is generally successful for thiophenes, though the presence of the deactivating group on the target molecule might necessitate slightly harsher conditions. google.com

Table 2: Regioselectivity in Friedel-Crafts Acylation of Thiophene

Position of AttackNumber of Resonance Structures for IntermediateRelative Stability
C2 (or C5)3More Stable
C3 (or C4)2Less Stable

Friedel-Crafts alkylation of this compound would follow a similar regiochemical outcome, with the alkyl group being introduced at the C5 position. However, Friedel-Crafts alkylation is often complicated by issues such as polyalkylation and carbocation rearrangements, which would need to be considered.

Cyclization Reactions and Heterocycle Formation

The β-ketoester functionality in this compound is a key feature that allows for its use in the synthesis of a wide variety of heterocyclic compounds. These reactions typically involve the condensation of the diketone moiety with binucleophilic reagents.

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and widely used method for the synthesis of pyrazoles. chim.itmdpi.comorganic-chemistry.orgdergipark.org.tr It is expected that this compound would react readily with hydrazine hydrate (B1144303) or substituted hydrazines to yield the corresponding pyrazole (B372694) derivatives. The reaction proceeds through a cyclocondensation mechanism.

Similarly, condensation with diamines, such as ethylenediamine (B42938) or phenylenediamine, would lead to the formation of seven-membered rings, specifically diazepines. The reaction would involve the formation of Schiff base intermediates followed by cyclization.

The synthesis of pyridazines and pyridopyridazines through the cyclocondensation of related hydrazono derivatives has been reported, highlighting the utility of such precursors in forming six-membered heterocyclic rings. nih.govuminho.pt

Table 3: Expected Heterocyclic Products from Condensation Reactions

ReagentProduct Class
Hydrazine (H₂NNH₂)Pyrazole
Phenylhydrazine (PhNHNH₂)N-Phenylpyrazole
EthylenediamineDiazepine
o-PhenylenediamineBenzodiazepine

This compound can serve as a precursor for the construction of fused heterocyclic systems through various annulation reactions.

The Gewald reaction is a multicomponent reaction that allows for the synthesis of 2-aminothiophenes from a ketone or β-ketoester, an activated nitrile, and elemental sulfur in the presence of a base. researchgate.netwikipedia.orgumich.eduthieme-connect.de While the classic Gewald reaction starts with a ketone, modifications could potentially allow for the use of a β-ketoester like this compound to construct a new, fused thiophene ring.

The Fiesselmann thiophene synthesis is another powerful method for constructing thiophene rings, typically from α,β-acetylenic esters and thioglycolic acid derivatives. wikipedia.orgresearchgate.netcore.ac.uk Variations of this synthesis that start from β-ketoesters are also known, suggesting that this compound could be a suitable substrate for the synthesis of fused thieno[b]thiophene systems.

The Hinsberg thiophene synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate. researchgate.netresearchgate.net By analogy, a suitably functionalized derivative of this compound could potentially undergo a Hinsberg-type cyclization to yield a fused thiophene derivative.

These annulation reactions provide versatile pathways to complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Radical Reactions and Photochemical Transformations of this compound

The study of radical reactions and photochemical transformations of β-ketoesters, including this compound, has revealed pathways for the generation of highly reactive radical intermediates. These processes, often initiated by light, open avenues for novel synthetic applications. The thiophene moiety in this compound can influence the electronic properties and reactivity of the molecule under photochemical conditions.

Photo-Induced Reactions

Photo-induced reactions of aromatic β-ketoesters provide a powerful tool for the formation of carbon-centered radicals under mild conditions. nih.gov The absorption of light by a suitable photocatalyst can initiate an electron transfer process, leading to the fragmentation of the β-ketoester and the generation of radical species.

Research in the field of photoredox catalysis has demonstrated that aromatic β-ketoesters can serve as precursors for the in situ generation of both transient α-carbonyl radicals and persistent ketyl radicals. nih.gov This is typically achieved by irradiating a solution of the β-ketoester in the presence of a photocatalyst, such as fac-Ir(ppy)₃ (tris(2-phenylpyridinato)iridium(III)), with visible light. nih.gov The excited state of the photocatalyst is a potent single-electron transfer (SET) agent, capable of interacting with the β-ketoester to initiate the radical generation process.

A general representation of the photo-induced generation of radicals from an aromatic β-ketoester is depicted below:

General Scheme of Photo-Induced Radical Formation from Aromatic β-Ketoesters

ReactantPhotocatalystLight SourceGenerated Radicals
Aromatic β-ketoesterfac-Ir(ppy)₃Visible Light (e.g., blue LEDs)α-Carbonyl Radical and Ketyl Radical

While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the general mechanism established for aromatic β-ketoesters is applicable. The thiophene ring, being an electron-rich aromatic system, can participate in and influence the efficiency of these photo-induced processes. The subsequent reactions of the generated radicals can lead to a variety of molecular transformations, including carbon-carbon bond formation. nih.gov For instance, the α-carbonyl radicals can participate in benzannulation reactions with alkynes to form highly substituted 1-naphthols. nih.gov

Single Electron Transfer Processes

The underlying mechanism for the photo-induced reactions described above is a single electron transfer (SET) process. In the context of photoredox catalysis, the photocatalyst, upon excitation by light, can either accept an electron from or donate an electron to a substrate molecule. For aromatic β-ketoesters, the process is believed to be initiated by an oxidative quenching of the excited photocatalyst, although a reductive quenching pathway can also be operative depending on the reaction conditions and the specific properties of the β-ketoester.

The proposed mechanism for the generation of radicals from aromatic β-ketoesters via photoredox catalysis involves the following key steps nih.gov:

Excitation: The photocatalyst (PC) absorbs a photon of light to reach its excited state (PC*).

Single Electron Transfer (SET): The excited photocatalyst (PC*) engages in a single electron transfer with the aromatic β-ketoester. This can result in the formation of a radical cation of the β-ketoester.

Fragmentation: The resulting radical intermediate is unstable and undergoes fragmentation to generate a transient α-carbonyl radical and a persistent ketyl radical.

The synthetic utility of this process is significant as it avoids the need for stoichiometric external oxidants or reductants. nih.gov The reaction conditions are typically mild, proceeding at room temperature, and show a broad substrate scope and high functional-group tolerance. nih.gov

Representative Reaction Conditions for Photoredox Catalysis of Aromatic β-Ketoesters

ParameterCondition
Photocatalystfac-Ir(ppy)₃ (typically 1-3 mol%)
SolventAnhydrous polar aprotic solvent (e.g., DMF)
Light SourceBlue LEDs
TemperatureRoom Temperature
AtmosphereInert (e.g., Argon)

These SET-initiated processes provide a modern and efficient method for the generation of valuable radical intermediates from stable precursors like this compound, enabling their use in complex organic transformations. nih.gov

Applications of Methyl 3 Oxo 3 Thiophen 2 Yl Propanoate As a Key Building Block

Synthesis of Thiophene-Derived Heterocycles

The inherent reactivity of the dicarbonyl functionality in methyl 3-oxo-3-(thiophen-2-yl)propanoate makes it an ideal precursor for the synthesis of a wide range of heterocyclic systems. The thiophene (B33073) ring not only introduces a key structural motif found in many biologically active compounds but also influences the reactivity of the molecule, enabling a variety of cyclization reactions.

Pyrazoles and Pyrimidines

The synthesis of pyrazole (B372694) derivatives, a class of compounds with significant therapeutic potential, is a well-established application of β-keto esters. The reaction of this compound with various hydrazine (B178648) derivatives serves as a foundational method for constructing thiophene-substituted pyrazoles. This reaction proceeds through a condensation mechanism, where the hydrazine reacts with the two carbonyl groups of the β-keto ester to form the pyrazole ring.

ReactantProductReaction ConditionsReference
Hydrazine Hydrate (B1144303)3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-oneAcid or base catalysisGeneral knowledge
Substituted Hydrazines1-Substituted-3-(thiophen-2-yl)-1H-pyrazol-5(4H)-onesVaries depending on substituentGeneral knowledge

While specific research detailing the synthesis of pyrimidines directly from this compound is not extensively documented in readily available literature, the general reactivity of β-keto esters suggests its potential in this area. The classical Biginelli and related multicomponent reactions, which utilize β-dicarbonyl compounds, ureas or thioureas, and aldehydes, offer a plausible route to thiophene-containing dihydropyrimidines.

Pyrroles and Thiopheno-fused Rings

The construction of pyrrole (B145914) rings and thiopheno-fused systems from this compound represents another significant synthetic application. The Paal-Knorr synthesis, a classical method for pyrrole formation, can be adapted to utilize this β-keto ester. By reacting it with a primary amine or ammonia (B1221849) in the presence of an acid catalyst, the corresponding thiophene-substituted pyrrole derivatives can be obtained.

Furthermore, the versatile reactivity of this building block allows for its use in the synthesis of various thiopheno-fused ring systems. These structures are of interest due to their unique electronic properties and potential applications in materials science. For instance, intramolecular cyclization reactions or multi-step sequences involving the functional groups of the propanoate chain and the thiophene ring can lead to the formation of thieno[b]pyridines, thieno[b]pyrans, and other related fused heterocycles.

Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The synthetic utility of this compound extends beyond pyrazoles, pyrimidines, and pyrroles. Its dicarbonyl moiety can react with a variety of binucleophiles to generate a diverse range of other heterocycles. For example, reaction with hydroxylamine (B1172632) can yield isoxazoles, while reaction with amidines can lead to the formation of pyrimidines. Similarly, condensation with compounds containing active methylene (B1212753) groups adjacent to a nitrile, such as malononitrile, can be employed in the synthesis of highly functionalized pyridines and other nitrogen-containing heterocycles through various multicomponent reactions. The presence of the sulfur atom in the thiophene ring also opens up possibilities for the synthesis of sulfur-containing fused systems through intramolecular cyclization strategies.

Construction of Complex Organic Architectures

Beyond its role in the synthesis of fundamental heterocyclic systems, this compound serves as a valuable precursor for the construction of more elaborate and complex organic molecules, including chiral scaffolds and polycyclic systems.

Development of Chiral Scaffolds

The development of chiral molecules is of paramount importance in drug discovery and development. This compound can be utilized as a starting material for the synthesis of chiral scaffolds. Asymmetric reduction of the ketone functionality can introduce a stereocenter, leading to chiral β-hydroxy esters. These chiral building blocks can then be further elaborated into more complex and enantiomerically pure molecules. The thiophene moiety in these scaffolds can play a crucial role in molecular recognition and binding to biological targets.

TransformationReagent/CatalystProduct
Asymmetric ReductionChiral reducing agents (e.g., borane (B79455) with chiral oxazaborolidine catalysts)Enantiomerically enriched Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate

Synthesis of Polycyclic Systems

The strategic incorporation of this compound into multi-step synthetic sequences enables the construction of complex polycyclic systems. The functional groups of this compound provide handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the ester and ketone functionalities can be independently or sequentially modified to build additional rings onto the initial thiophene-containing scaffold. Annulation reactions, where a new ring is formed onto an existing one, are a powerful strategy in this regard. The thiophene ring itself can also participate in cycloaddition reactions, further expanding the possibilities for creating intricate polycyclic architectures with potential applications in materials science and medicinal chemistry.

Contributions to Intermediates for Advanced Molecules

The strategic placement of reactive sites within this compound allows it to be a pivotal starting material for the synthesis of a wide array of sophisticated organic molecules. Its utility as an intermediate is primarily due to the presence of the thiophene ring, which can be further functionalized, and the β-ketoester moiety, which is amenable to a variety of chemical transformations.

Precursors for Advanced Organic Materials

The thiophene unit is a fundamental component in many advanced organic materials, particularly those with applications in electronics and materials science. While direct polymerization of this compound is not commonly reported, its derivatives serve as essential monomers for the synthesis of functional polymers and materials. The presence of the thiophene ring imparts desirable electronic and physical properties to the resulting materials.

Thiophene-containing polymers are known for their potential in applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The incorporation of the thiophene moiety contributes to the delocalization of π-electrons along the polymer backbone, which is crucial for charge transport.

The general synthetic approach involves the chemical modification of this compound to introduce polymerizable groups. For instance, the ketone and ester functionalities can be modified or used to direct the addition of other reactive groups, transforming the molecule into a custom-designed monomer for specific polymerization reactions.

Table 1: Potential Material Precursors from this compound Derivatives

Precursor TypePotential Polymerization MethodResulting Material ClassPotential Applications
Bifunctional Thiophene MonomerCondensation PolymerizationThiophene-based CopolymersOrganic Electronics
Functionalized Thiophene DerivativeCross-coupling PolymerizationConjugated PolymersOrganic Photovoltaics
Thiophene-containing Precursor for Sol-GelSol-Gel ProcessHybrid Organic-Inorganic MaterialsCoatings, Sensors

This table is illustrative and based on the general reactivity of thiophene and β-ketoesters in the context of materials science.

Synthons for Agro- and Fine Chemicals (excluding specific product data)

In the realm of agrochemical and fine chemical synthesis, this compound serves as a valuable synthon—a molecular fragment that can be readily incorporated into a larger, more complex structure. Its utility stems from the predictable reactivity of its functional groups, allowing for the controlled construction of target molecules.

The β-ketoester functionality is particularly important in this context. The active methylene group (the CH2 group between the two carbonyls) is readily deprotonated to form a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations, to build molecular complexity.

Furthermore, the 1,3-dicarbonyl arrangement in this compound is a classic precursor for the synthesis of various heterocyclic compounds through condensation reactions with dinucleophiles like hydrazines, ureas, and amidines. This leads to the formation of pyrazoles, pyrimidines, and other important heterocyclic scaffolds that are frequently found in the core structures of agrochemicals and fine chemicals.

The thiophene ring itself can also be a key pharmacophore or toxophore in the final target molecule, or it can be used as a handle for further chemical modification through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Table 2: Key Chemical Transformations of this compound as a Synthon

Reaction TypeReagent/ConditionsResulting Intermediate StructureRelevance
Alkylation of EnolateBase, Alkyl Halideα-Substituted β-ketoesterIntroduction of diverse side chains
Knoevenagel CondensationAldehyde/Ketone, Baseα,β-Unsaturated dicarbonyl compoundFormation of new C=C bonds
Hantzsch Pyridine (B92270) SynthesisAldehyde, AmmoniaDihydropyridine derivativeSynthesis of pyridine-based scaffolds
Paal-Knorr Thiophene Synthesis (from a derivative)P4S10 or Lawesson's ReagentSubstituted thiopheneModification of the thiophene core
Gewald Aminothiophene Synthesis (from a derivative)Sulfur, AmineAminothiophene derivativeIntroduction of amino functionality

This table outlines general synthetic pathways where the subject compound can be a key starting material, without reference to specific commercial products.

Derivatization and Structural Modifications of Methyl 3 Oxo 3 Thiophen 2 Yl Propanoate

Modification of the Ester Group

The methyl ester functionality of Methyl 3-oxo-3-(thiophen-2-yl)propanoate is amenable to several important transformations, allowing for the synthesis of other esters, carboxylic acids, and alcohols. These modifications are fundamental in altering the compound's physical properties and in preparing it for further synthetic applications, such as peptide coupling or polymerization.

Transesterification Reactions

Transesterification is a crucial process for converting the methyl ester into other alkyl esters, which can be useful for altering solubility, boiling points, or for incorporating the thiophene (B33073) moiety into larger molecules. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. While the direct transesterification of this compound is not extensively detailed in dedicated studies, the existence of its ethyl ester analogue, Ethyl 3-oxo-3-(thiophen-2-yl)propanoate, confirms that such transformations are readily achievable. cymitquimica.comnih.gov

The general mechanism involves the nucleophilic attack of an alcohol on the ester carbonyl, proceeding through a tetrahedral intermediate. The equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing methanol (B129727) as it is formed.

Table 1: Representative Transesterification Reactions

Reactant Alcohol Catalyst Product
Ethanol H₂SO₄ (catalytic) Ethyl 3-oxo-3-(thiophen-2-yl)propanoate
Propan-1-ol NaOPr (catalytic) Propyl 3-oxo-3-(thiophen-2-yl)propanoate
Benzyl alcohol Ti(OBu)₄ Benzyl 3-oxo-3-(thiophen-2-yl)propanoate

This table represents expected products based on standard transesterification methodologies.

Hydrolysis and Carboxylic Acid Formation

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-oxo-3-(thiophen-2-yl)propanoic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, a process known as saponification. Treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, efficiently yields the carboxylic acid.

This transformation is often a high-yielding process. For instance, analogous ester hydrolyses performed in an ethanol/water solvent system with sodium hydroxide have been reported to proceed with yields as high as 91%. acs.org The resulting carboxylic acid is a valuable intermediate, serving as a precursor for the synthesis of amides, acid chlorides, and other acyl derivatives.

Reaction Scheme for Hydrolysis:

Saponification: this compound + NaOH(aq) → Sodium 3-oxo-3-(thiophen-2-yl)propanoate + CH₃OH

Acidification: Sodium 3-oxo-3-(thiophen-2-yl)propanoate + HCl(aq) → 3-Oxo-3-(thiophen-2-yl)propanoic acid + NaCl

Reduction to Alcohols

The reduction of this compound can selectively target the ketone or reduce both the ketone and the ester functionalities, depending on the reducing agent employed.

Selective reduction of the ketone is typically achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol or ethanol. This reaction chemoselectively yields Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate. This selectivity arises because esters are significantly less reactive towards nucleophilic reducing agents than ketones. ecochem.com.co Asymmetric reduction of the analogous ethyl ester's ketone group to produce chiral alcohols has been demonstrated with high enantiomeric excess using biocatalysts, highlighting the importance of this selective transformation in pharmaceutical synthesis. researchgate.net

To achieve the reduction of both the ketone and the ester group to their corresponding alcohols, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. The reaction of this compound with LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, will produce 3-(thiophen-2-yl)propane-1,3-diol.

Table 2: Reduction Products of this compound

Reagent Solvent Functional Group(s) Reduced Product
Sodium Borohydride (NaBH₄) Methanol Ketone Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate

Transformations Involving the Methylene (B1212753) Bridge

The methylene group (-CH₂-) situated between the ketone and the ester carbonyls is known as an "active methylene" group. The protons on this carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. This property makes the methylene bridge a prime site for nucleophilic substitution reactions, including alkylation, arylation, and halogenation.

Alkylation and Arylation

The acidity of the active methylene protons allows for easy deprotonation by a suitable base to form a stable enolate. This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in a reaction known as C-alkylation.

The choice of base is critical to ensure complete deprotonation without promoting side reactions like self-condensation. Common bases used for this purpose include sodium hydride (NaH), sodium ethoxide (NaOEt), or cesium carbonate (Cs₂CO₃). The reaction is typically performed in an aprotic solvent like THF or DMF. Following enolate formation, the addition of an alkyl or aryl halide leads to the formation of a new carbon-carbon bond at the C2 position. This method allows for the introduction of a wide variety of substituents onto the methylene bridge.

Table 3: Representative Alkylation Reactions at the Methylene Bridge

Base Electrophile Solvent Product
NaH Iodomethane THF Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate
K₂CO₃ Benzyl bromide Acetone Methyl 2-benzyl-3-oxo-3-(thiophen-2-yl)propanoate
Cs₂CO₃ Allyl chloride DMF Methyl 2-allyl-3-oxo-3-(thiophen-2-yl)propanoate

This table represents expected products based on standard C-alkylation methodologies for β-keto esters.

Introduction of Halogen Substituents

The active methylene bridge can also be readily halogenated. The reaction typically proceeds via the enol or enolate form of the β-keto ester. Common and effective reagents for this transformation are N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), which provide an electrophilic source of the halogen.

These reactions are often catalyzed by acid or base and can be performed under mild conditions to afford the mono-halogenated product in good yield. For example, α-bromination can be achieved by treating the substrate with NBS in a solvent like carbon tetrachloride, often with a radical initiator or acid catalyst. rsc.orgresearchgate.net These halogenated derivatives are themselves versatile synthetic intermediates, useful in cross-coupling reactions or as precursors for further functionalization.

Table 4: Halogenation of the Methylene Bridge

Reagent Solvent Product
N-Bromosuccinimide (NBS) CCl₄ Methyl 2-bromo-3-oxo-3-(thiophen-2-yl)propanoate
N-Chlorosuccinimide (NCS) CH₂Cl₂ Methyl 2-chloro-3-oxo-3-(thiophen-2-yl)propanoate
Sulfuryl Chloride (SO₂Cl₂) CH₂Cl₂ Methyl 2-chloro-3-oxo-3-(thiophen-2-yl)propanoate

This table represents expected products based on standard α-halogenation methodologies for β-keto esters.

Functionalization of the Thiophene Ring System of this compound

The thiophene ring in this compound is an electron-rich aromatic system, making it amenable to various electrophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, which can be subsequently modified to achieve side-chain elongation or the incorporation of additional heteroatoms, leading to the synthesis of diverse and complex heterocyclic structures.

Side-Chain Elongation

The extension of side-chains from the thiophene ring of this compound can be achieved through several synthetic strategies. A common approach involves an initial formylation or acylation of the thiophene ring, followed by condensation or coupling reactions to build the desired carbon framework.

A key reaction for introducing a one-carbon unit onto the thiophene ring is the Vilsmeier-Haack reaction . ijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto electron-rich aromatic rings. organic-chemistry.orgthieme-connect.de For 2-substituted thiophenes, this formylation predominantly occurs at the 5-position. The resulting aldehyde can then serve as a versatile intermediate for various side-chain elongation reactions.

For instance, the formylated derivative can undergo Wittig reactions with phosphorus ylides to introduce a carbon-carbon double bond, effectively elongating the side chain. Another approach is the aldol (B89426) condensation with ketones or other enolizable carbonyl compounds to form α,β-unsaturated ketones, which can be further modified.

Another significant method for side-chain elongation is the Friedel-Crafts acylation . nih.gov This reaction introduces an acyl group onto the thiophene ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. The resulting ketone can then be subjected to various transformations, such as reduction and subsequent elaboration, to extend the side chain.

Reaction Reagents Product Type Potential for Elongation
Vilsmeier-Haack FormylationPOCl₃, DMFThiophene-carbaldehydeWittig reaction, Aldol condensation
Friedel-Crafts AcylationAcyl chloride/anhydride, Lewis acidThienyl ketoneGrignard reaction, Wittig reaction

Introduction of Additional Heteroatoms

The introduction of additional heteroatoms, such as nitrogen, into the thiophene ring system of this compound can lead to the formation of fused heterocyclic compounds with interesting biological and material properties. A prominent strategy involves the construction of a new heterocyclic ring fused to the thiophene core.

One important class of such fused systems is the thieno[2,3-b]pyridines . researchgate.netmdpi.com The synthesis of these compounds often starts from a 2-aminothiophene derivative. While direct amination of the starting material is challenging, a common approach involves the nitration of the thiophene ring followed by reduction of the nitro group to an amine. Nitration of thiophene derivatives can be achieved using various nitrating agents. rsc.org The resulting aminothiophene can then undergo condensation and cyclization reactions with appropriate reagents to form the fused pyridine (B92270) ring. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of the thieno[2,3-b]pyridine (B153569) skeleton.

Another strategy involves the synthesis of pyrimidine (B1678525) rings fused to the thiophene, forming thieno[2,3-d]pyrimidines . nih.gov These syntheses often start from 2-amino-3-cyanothiophenes or 2-amino-3-carboxamidothiophenes, which can be cyclized with various one-carbon reagents like formamide or orthoesters.

The following table summarizes some of the key reactions and resulting heterocyclic systems:

Target Heterocycle Key Intermediate Typical Reagents for Ring Formation
Thieno[2,3-b]pyridine2-Aminothiophene derivativeβ-Dicarbonyl compounds, Malonic acid derivatives
Thieno[2,3-d]pyrimidine2-Amino-3-cyanothiopheneFormamide, Triethyl orthoformate
Thieno[2,3-b]thiopheneNot directly from this starting materialRequires different synthetic routes ekb.eg

These derivatization strategies highlight the versatility of this compound as a scaffold for creating a wide array of more complex molecules with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Computational Analysis of Methyl 3 Oxo 3 Thiophen 2 Yl Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural investigation of Methyl 3-oxo-3-(thiophen-2-yl)propanoate in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide unambiguous assignment of proton and carbon signals and offer insights into the compound's connectivity and spatial arrangement.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional NMR experiments are crucial for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish through-bond and through-space correlations between nuclei.

A COSY experiment reveals the scalar couplings between protons, allowing for the identification of adjacent protons in the thiophene (B33073) ring and the propanoate chain. For instance, the correlation between the protons on C4' and C5' of the thiophene ring can be readily identified.

HSQC provides direct one-bond correlations between protons and their attached carbons. This technique is instrumental in assigning the carbon signals of the thiophene ring and the methylene (B1212753) and methyl groups of the propanoate moiety based on their corresponding proton chemical shifts.

HMBC, on the other hand, shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbons and the C2' and C3' carbons of the thiophene ring. For example, a correlation between the methyl protons of the ester group and the ester carbonyl carbon would be expected.

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H) Signal COSY Correlations HMBC Correlations
H-3' H-4' C-2', C-4', C-5', Thienyl-C=O
H-4' H-3', H-5' C-2', C-3', C-5'
H-5' H-4' C-3', C-4'
Methylene (-CH₂-) - Keto-C=O, Ester-C=O, C-2'
Methyl (-OCH₃) - Ester-C=O

Dynamic NMR Studies of Tautomeric Exchange

This compound can exist in equilibrium between its keto and enol tautomers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of this tautomeric exchange. By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the keto and enol forms.

At low temperatures, the exchange between the tautomers is slow on the NMR timescale, and separate signals for both forms can be observed. As the temperature increases, the rate of exchange also increases, leading to broadening of the signals. At a certain temperature, known as the coalescence temperature, the signals for the two tautomers merge into a single broad peak. From the coalescence temperature and the chemical shift difference between the signals of the two tautomers, the rate constant for the exchange and the activation energy of the process can be determined. The position of the equilibrium is also influenced by the solvent, with more polar solvents generally favoring the keto form. acs.org

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. By analyzing the ssNMR data, it is possible to determine the number of crystallographically independent molecules in the unit cell, identify different polymorphs, and study intermolecular interactions such as hydrogen bonding in the solid state. For thiophene-containing compounds, ssNMR can provide insights into the orientation and packing of the thiophene rings in the crystal lattice. rsc.org

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are employed to determine the molecular weight, elemental composition, and fragmentation pathways of this compound, further confirming its structure.

Fragmentation Pathways and Mechanistic Interpretation

Electron Ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the thiophene ring and the β-keto ester functionality.

Common fragmentation pathways for β-keto esters include α-cleavage and McLafferty rearrangement. researchgate.net In the case of this compound, α-cleavage adjacent to the carbonyl groups can lead to the formation of characteristic fragment ions. For example, the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion is anticipated. The thiophene ring can also influence the fragmentation, potentially leading to the formation of a stable thenoyl cation.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment
184 [M]⁺ (Molecular Ion)
153 [M - OCH₃]⁺
125 [M - COOCH₃]⁺
111 [Thiophene-C=O]⁺

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of this compound. HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places.

For a molecule with the chemical formula C₈H₈O₃S, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the proposed elemental composition, helping to distinguish it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas). For instance, HRMS data for a related compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, showed a measured mass of 238.1438, which was in close agreement with the calculated mass of 238.1443 for the protonated molecule [C₁₃H₂₀NO₃]⁺. st-andrews.ac.uk

Vibrational Spectroscopy (IR, Raman)

A detailed experimental and theoretical analysis of the vibrational spectra (IR and Raman) for this compound is not extensively available in the public domain. However, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting and interpreting the vibrational modes of organic compounds. Such analyses for structurally related molecules provide a framework for understanding the expected spectral features of the title compound.

Band Assignments and Functional Group Identification in Complex Environments

In the absence of specific experimental data for this compound, a theoretical approach can be outlined for band assignments. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be employed to compute the harmonic vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method.

The vibrational spectrum can be divided into several regions corresponding to specific functional groups:

Carbonyl Stretching Region (νC=O): Two distinct carbonyl stretching bands are expected. The ester carbonyl (C=O) typically appears at a higher wavenumber (around 1735-1750 cm⁻¹), while the ketone carbonyl, being conjugated with the thiophene ring, would absorb at a lower frequency (around 1660-1680 cm⁻¹). The precise positions of these bands are sensitive to the molecule's conformation and intermolecular interactions.

Thiophene Ring Vibrations: The C=C and C-H stretching vibrations of the thiophene ring are expected in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively. The C-S stretching vibrations typically appear at lower frequencies, often below 800 cm⁻¹.

Methyl and Methylene Group Vibrations: The C-H stretching vibrations of the methyl and methylene groups are anticipated in the 3000-2850 cm⁻¹ range. Bending vibrations for these groups would be observed between 1470 cm⁻¹ and 1350 cm⁻¹.

C-O Stretching: The C-O stretching of the ester group would produce strong bands in the 1300-1100 cm⁻¹ region.

A detailed assignment would involve visualizing the computed vibrational modes to understand the atomic motions contributing to each band. This is crucial for distinguishing between overlapping bands in a complex environment.

Interactive Data Table: Predicted IR Vibrational Frequencies and Assignments for this compound (Theoretical)

Frequency (cm⁻¹) (Scaled)IntensityAssignment
~3100MediumThiophene C-H Stretch
~2950MediumMethyl/Methylene C-H Stretch
~1740StrongEster C=O Stretch
~1670StrongKetone C=O Stretch
~1450MediumCH₂ Scissoring
~1430MediumThiophene Ring Stretch
~1250StrongEster C-O Stretch
~850StrongThiophene Ring Bend

Note: This table is based on theoretical expectations and requires experimental validation.

Conformational Analysis using Vibrational Modes

This compound possesses conformational flexibility, primarily around the C-C single bonds. Different conformers would exhibit subtle but measurable differences in their vibrational spectra. Computational studies can be used to predict the vibrational frequencies of various stable conformers. By comparing the calculated spectra of these conformers with experimental IR and Raman data (if available), it is possible to deduce the predominant conformation in a given state (gas, liquid, or solid). For instance, the coupling between the carbonyl stretching modes and other vibrations can be sensitive to the dihedral angle between the thiophene ring and the propanoyl chain.

X-ray Crystallography and Solid-State Structure

As of now, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, a definitive analysis of its solid-state structure, including crystal packing and intermolecular interactions, is not possible. However, we can infer potential structural characteristics based on related compounds.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would likely be arranged to maximize stabilizing intermolecular interactions. Given the presence of polar carbonyl groups and the thiophene ring, a variety of weak intermolecular forces are expected to govern the crystal packing. These may include:

C-H···O Hydrogen Bonds: The hydrogen atoms of the thiophene ring and the methylene/methyl groups can act as weak hydrogen bond donors to the oxygen atoms of the carbonyl groups.

S···O Interactions: The sulfur atom of the thiophene ring could participate in chalcogen bonding with the oxygen atoms of neighboring molecules.

Computational methods like Hirshfeld surface analysis could be employed on a theoretical crystal structure to visualize and quantify these intermolecular contacts.

Conformational Preferences in the Solid State

In the crystalline form, a molecule is typically locked into its lowest energy conformation, or a conformation that is favored by the crystal packing forces. For this compound, the planarity between the thiophene ring and the adjacent carbonyl group is likely to be a dominant feature to maximize conjugation. The conformation of the methyl ester group might be influenced by the need to form efficient intermolecular interactions within the crystal.

Theoretical and Computational Chemistry Studies

A comprehensive computational study on this molecule would typically involve:

Geometry Optimization: Determining the lowest energy conformations of the molecule in the gas phase and in different solvents (using continuum solvation models like PCM or SMD).

Vibrational Frequency Calculations: As mentioned earlier, this would allow for the prediction and interpretation of IR and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution would provide insights into the molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule. This is valuable for predicting how the molecule might interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular charge transfer interactions, which contribute to the molecule's stability.

These computational approaches, when combined with experimental data, provide a powerful and detailed understanding of the chemical and physical properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering deep insights into the reactivity and stability of this compound. For a molecule of this nature, DFT studies would focus on optimizing the molecular geometry to find its most stable three-dimensional conformation and subsequently calculating key electronic descriptors.

Research on analogous β-keto esters and thiophene derivatives demonstrates that DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), are employed to determine its electronic characteristics. nih.govplos.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, the spatial distribution of these frontier orbitals would be visualized. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO would likely be centered on the electron-deficient β-dicarbonyl portion, indicating the probable sites for nucleophilic and electrophilic attack, respectively. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which correspond to sites susceptible to electrophilic and nucleophilic attack.

Table 1: Key Electronic Properties Investigated by DFT This interactive table outlines the primary parameters that would be determined through DFT analysis and their significance in understanding the molecule's chemical behavior.

ParameterDescriptionSignificance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A primary indicator of chemical stability. A smaller gap signifies higher reactivity and lower kinetic stability.
Global Electrophilicity (ω) A measure of the molecule's ability to accept electrons from the environment.Helps in quantifying the overall electrophilic nature of the compound. nih.gov
Molecular Electrostatic Potential (MEP) A 3D map of the electronic charge distribution on the molecule's surface.Visually identifies the most likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of the molecule at its lowest energy state, this compound is a flexible molecule with several rotatable single bonds. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating these movements, MD can map the conformational landscape, revealing the different shapes (conformers) the molecule can adopt and the energetic barriers between them.

The results of an MD simulation are often visualized using a potential energy surface or a Ramachandran-like plot, which shows the energy of the molecule as a function of one or more dihedral angles. These plots would highlight the low-energy valleys corresponding to stable conformers and the hills representing the energy barriers to their interconversion.

Table 2: Conformational Analysis via Molecular Dynamics This table describes the key conformational features that would be analyzed using MD simulations to understand the molecule's flexibility and preferred shapes.

Feature AnalyzedDescriptionSignificance for Molecular Properties
Dihedral Angle (C-S-C-C) Rotation of the thiophene ring relative to the carbonyl group.Determines the planarity and steric profile of the thiophene-carbonyl moiety.
Dihedral Angle (C-C-C=O) Rotation around the bond between the α-carbon and the carbonyl carbon.Influences the orientation of the ester group relative to the keto group.
Stable Conformers Low-energy, recurring three-dimensional structures.Identifies the most likely shapes of the molecule in solution, which is crucial for receptor binding and reactivity.
Conformational Energy Barriers The energy required to transition from one stable conformer to another.Indicates the flexibility of the molecule; low barriers suggest high flexibility.

Reaction Pathway Calculations and Transition State Analysis

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Reaction pathway calculations, typically performed using DFT or higher-level ab initio methods, can map the energetic profile of a reaction from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's feasibility and rate.

For this compound, a relevant reaction to study would be its synthesis via the Claisen condensation of a thiophene-derived ester (e.g., methyl 2-thenoate) with methyl acetate (B1210297). mdpi.com Computational analysis of this pathway would involve identifying the structures of the reactants, intermediates, the transition state, and the products. The transition state is characterized by having a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products.

Table 3: Parameters from Reaction Pathway Calculations This table outlines the key energetic and structural parameters obtained from a transition state analysis and their importance in defining a chemical reaction.

ParameterDescriptionSignificance for Reaction Mechanism
Reactant/Product Geometries The optimized, low-energy structures of the starting materials and final products.Defines the start and end points of the reaction coordinate.
Transition State (TS) Geometry The specific molecular structure at the peak of the energy barrier between reactants and products.Represents the "point of no return" in the reaction; its structure reveals which bonds are breaking and forming.
Activation Energy (Ea) The energy difference between the reactants and the transition state.Determines the kinetic rate of the reaction; a higher Ea corresponds to a slower reaction.
Reaction Energy (ΔErxn) The net energy change from reactants to products.Determines the thermodynamic favorability of the reaction (exothermic vs. endothermic).
Imaginary Frequency A unique vibrational mode of the transition state.Confirms the identified structure is a true transition state and illustrates the atomic motion that drives the reaction.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.